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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785

This technical guide provides a detailed overview of the chemical and physical properties,
safety information, and analytical methodologies for 3,3-diethyl-2-methylpentane. The content
is tailored for researchers, scientists, and professionals in drug development who may
encounter or utilize such branched alkanes in their work.

Compound Identification

o |[UPAC Name: 3,3-diethyl-2-methylpentane[1]
« CAS Number: 52897-16-2[1]

e Synonyms: 2-Methyl-3,3-diethylpentane[1]

e Molecular Formula: CioHz22[1]

» Molecular Weight: 142.28 g/mol [1]

e InChl Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N[1]

Canonical SMILES: CCC(CC)(CC)C(C)C[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 3,3-diethyl-2-
methylpentane. This data is essential for understanding its behavior in various experimental
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and industrial settings.

Property Value Unit Source
Physical State Liquid - Assumed at STP
Boiling Point 174 °C [2]
Critical Temperature 348 °C [2]
Critical Pressure 19.7 atm [2]
Critical Volume 620.43 mi/mol [2]
Enthalpy of
o 47.30 kJ/mol [3]

Vaporization (AvapH®)
Enthalpy of Fusion

10.72 kJ/mol [3]
(AfusH®)
Enthalpy of Formation

-263.76 kJ/mol [3]
(gas, AfH°gas)
Standard Gibbs Free
Energy of Formation 33.72 kJ/mol [3]
(AfG®)
Octanol/Water
Partition Coefficient 3.859 - [3]
(logPoct/wat)
Water Solubility

-3.52 mol/l [3]
(log10WS)
McGowan's
Characteristic Volume  151.760 ml/mol [3]
(McVol)
Kovats Retention
Index (Standard non- 984 - [1]
polar)
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Synthesis and Reactivity
General Synthetic Approaches

Detailed experimental protocols for the specific synthesis of 3,3-diethyl-2-methylpentane are
not readily available in peer-reviewed literature, suggesting it is not a commonly synthesized
compound. However, general synthetic strategies for highly branched alkanes can be applied.
These methods often involve the coupling of organometallic reagents with alkyl halides or the
catalytic isomerization of less branched alkanes. For instance, the synthesis of the structurally
similar 3,3-diethylpentane can be achieved through the reaction of an organozinc reagent, like
diethylzinc, with a tertiary alkyl halide, such as 3-chloro-3-ethylpentane. Another approach
involves the catalytic hydrogenation of a corresponding alkene, for example, the hydrogenation
of 3,3-diethyl-2-pentene using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C)
catalyst.

Chemical Reactivity and Stability

As a saturated branched alkane, 3,3-diethyl-2-methylpentane is chemically inert under most
conditions. It lacks functional groups, making it resistant to attack by acids, bases, and mild
oxidizing or reducing agents. Its primary reactivity involves combustion at high temperatures
and free-radical halogenation under UV light. It is a stable compound that can be stored for
extended periods under normal laboratory conditions without degradation.

Applications and Biological Activity
Potential Applications

Specific applications of 3,3-diethyl-2-methylpentane in research and drug development have
not been documented. However, due to its nonpolar and inert nature, it can be considered for
use as a nonpolar solvent for oils, fats, waxes, and other hydrocarbons. In a drug development
context, it could potentially be employed for the extraction and purification of highly lipophilic
drug candidates.

Biological Activity

There is no specific information available in scientific literature regarding the biological activity
or toxicological profile of 3,3-diethyl-2-methylpentane. Generally, short to medium-chain
alkanes can act as central nervous system depressants at high concentrations. Some
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branched alkanes are known to play roles in insect chemical communication as components of
pheromones[4]. However, it is crucial to note that biological activity is highly structure-
dependent, and no such role has been identified for this specific compound. A comprehensive
toxicological evaluation would be required to ascertain its safety profile for any application.

Analytical Protocols

The identification and purity assessment of 3,3-diethyl-2-methylpentane would typically
involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the separation and identification of volatile compounds like 3,3-
diethyl-2-methylpentane.

o Sample Preparation: A dilute solution of the compound in a volatile solvent such as hexane
or dichloromethane is prepared.

 Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1
or similar) is coupled to a mass spectrometer.

e Analysis: The sample is injected, and the components are separated based on their boiling
points and interaction with the stationary phase. The mass spectrometer fragments the
eluting compound, producing a characteristic mass spectrum that can be used for
identification. The molecular ion peak would be expected at m/z 142, with a fragmentation
pattern typical of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy would provide detailed structural information.

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCIz) with a
small amount of tetramethylsilane (TMS) as an internal standard.

e 1H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 0.8-
1.5 ppm) corresponding to the different methyl and methylene protons.
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e 13C NMR: A proton-decoupled spectrum would show distinct signals for each chemically non-
equivalent carbon atom, allowing for confirmation of the carbon skeleton.

Visualizations
Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and
validation of 3,3-diethyl-2-methylpentane.
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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